4-(2,5-Diphenyl-furan-3-yl)-morpholine
Description
4-(2,5-Diphenyl-furan-3-yl)-morpholine is a synthetic organic compound characterized by a central furan ring substituted with two phenyl groups at the 2- and 5-positions, coupled with a morpholine moiety at the 3-position. This compound has garnered interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting nuclear receptors, such as the androgen receptor (AR) .
Properties
Molecular Formula |
C20H19NO2 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
4-(2,5-diphenylfuran-3-yl)morpholine |
InChI |
InChI=1S/C20H19NO2/c1-3-7-16(8-4-1)19-15-18(21-11-13-22-14-12-21)20(23-19)17-9-5-2-6-10-17/h1-10,15H,11-14H2 |
InChI Key |
UIZBMSXOYPJXSV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(OC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 4-(2,5-Diphenyl-furan-3-yl)-morpholine and related morpholine derivatives:
Key Structural and Functional Insights
Core Heterocycle Differences: The furan in this compound offers a smaller, less polar heterocycle compared to the thiazole in VPC-14228 and VPC-14448. The imidazole in VPC-14449 introduces halogen substituents (bromine), which may improve target engagement via halogen bonding or steric effects. Notably, a synthesis error initially misassigned bromine positions (4,5 vs. 2,4), altering NMR spectra and activity .
Substituent Effects: The 2,5-diphenyl groups in the focal compound create a planar, hydrophobic surface, contrasting with the monophenyl group in VPC-14226. This could reduce solubility but enhance membrane permeability.
Biological Activity :
- While direct data for this compound are unavailable, VPC-14228 and VPC-14449 demonstrate distinct AR-targeting profiles. VPC-14228 inhibits the AR ligand-binding domain, whereas VPC-14449 selectively targets AR-V7, a truncated splice variant resistant to conventional therapies .
- The furan-based compound’s lack of halogen substituents may limit its ability to engage splice variants but could reduce off-target toxicity.
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